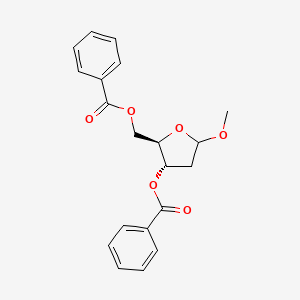

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a synthetic organic compound with the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol . This compound is primarily used as an intermediate in the synthesis of antiviral and anticancer research chemicals . Its structure consists of a ribofuranose backbone with methoxy and benzoyl groups attached, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base such as pyridine to form 3,5-di-O-benzoylribofuranose.

Methoxylation: The protected ribofuranose is then subjected to methoxylation using methyl iodide and a strong base like sodium hydride to introduce the methoxy group at the 1-position.

Deprotection: The final step involves the selective deprotection of the 2-position hydroxyl group to yield this compound.

Industrial production methods for this compound are similar but optimized for large-scale synthesis, often involving continuous flow reactors and automated processes to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzoyl groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized ribofuranose derivatives.

Aplicaciones Científicas De Investigación

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose has several scientific research applications:

Biology: The compound is used in studies involving nucleoside analogs and their interactions with biological systems.

Medicine: Research into new therapeutic agents often utilizes this compound as a building block for drug development.

Mecanismo De Acción

The mechanism of action of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose involves its incorporation into nucleoside analogs, which can interfere with viral replication or cancer cell proliferation. The methoxy and benzoyl groups enhance its stability and facilitate its interaction with molecular targets such as enzymes involved in nucleic acid synthesis. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose can be compared with other similar compounds, such as:

1-Methoxy-2-deoxy-3,5-di-O-p-chlorobenzoylribofuranose: This compound has similar structural features but with p-chlorobenzoyl groups instead of benzoyl groups, which can alter its reactivity and biological activity.

1-Methoxy-2-deoxy-3,5-di-O-acetylribofuranose: The acetyl groups in this compound provide different chemical properties and reactivity compared to benzoyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a synthetic organic compound notable for its potential biological applications, particularly in medicinal chemistry as a nucleoside analog. This compound, with the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol, has garnered interest for its role in the development of antiviral and anticancer agents.

Chemical Structure and Properties

The structure of this compound features a ribofuranose sugar backbone modified with methoxy and benzoyl groups. The presence of these functional groups enhances its stability and reactivity, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its incorporation into nucleoside analogs. These analogs can interfere with viral replication and cancer cell proliferation by mimicking natural nucleosides. The methoxy and benzoyl groups improve the compound's interaction with enzymes involved in nucleic acid synthesis, disrupting normal cellular processes.

Mechanisms:

- Inhibition of Viral Replication : By mimicking nucleotides, this compound can be incorporated into viral RNA or DNA, leading to chain termination during replication.

- Anticancer Activity : Similar mechanisms apply to cancer cells, where the compound disrupts DNA synthesis and induces apoptosis.

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Synthesis and Evaluation of Nucleoside Analogues

A study focused on modifying ribonucleotides to enhance their nuclease resistance and therapeutic potency demonstrated that introducing methoxy groups at specific positions significantly improved stability against enzymatic degradation. This finding supports the potential utility of this compound as a building block for developing more effective antiviral agents .

Case Study 2: Antitumor Activity Assessment

Another investigation into purine nucleoside analogs revealed their ability to inhibit DNA synthesis in cancer cells effectively. This study highlights the importance of structural modifications similar to those found in this compound for enhancing anticancer properties .

Propiedades

IUPAC Name |

[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXOZQTBMQUJG-MYFVLZFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.